Difluorogermane

Semiconductor precursor Gas-phase chemistry Ionization potential

Difluorogermane (GeH₂F₂, synonym: Germanium difluoride, CAS 13940-63-1) is a Group 14 inorganic germanium compound existing as a colorless, reactive gas at ambient conditions. It serves as a high-purity precursor gas in advanced materials deposition, particularly within the semiconductor industry for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes targeting germanium-containing thin films.

Molecular Formula F2Ge
Molecular Weight 110.63 g/mol
CAS No. 13940-63-1
Cat. No. B078015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifluorogermane
CAS13940-63-1
Molecular FormulaF2Ge
Molecular Weight110.63 g/mol
Structural Identifiers
SMILESF[Ge]F
InChIInChI=1S/F2Ge/c1-3-2
InChIKeyGGJOARIBACGTDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Difluorogermane CAS 13940-63-1: Technical Baseline for Specialty Inorganic Germanium Procurement


Difluorogermane (GeH₂F₂, synonym: Germanium difluoride, CAS 13940-63-1) is a Group 14 inorganic germanium compound existing as a colorless, reactive gas at ambient conditions [1]. It serves as a high-purity precursor gas in advanced materials deposition, particularly within the semiconductor industry for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes targeting germanium-containing thin films . The compound is formally a germanium(II) dihalide, featuring two fluorine atoms and two hydrogen atoms bound to a central germanium atom .

Technical Case Against Substituting Difluorogermane with Other Germanium Hydride or Fluoride Precursors


While several germanium compounds are commercially available for thin-film deposition (e.g., germane GeH₄, digermane Ge₂H₆, germanium tetrafluoride GeF₄), their thermodynamic stability, vapor pressure curves, and decomposition pathways differ substantially [1]. Simple substitution with a more common precursor like GeH₄ may compromise film growth rate, stoichiometric control, or result in undesirable carbon/oxygen contamination . Difluorogermane occupies a unique chemical space where the presence of both fluorine and hydrogen ligands offers a distinct balance of volatility, thermal decomposition behavior, and the potential for fluorine-assisted etch chemistry during deposition, as evidenced by its inclusion in plasma CVD patent applications alongside other halides [2].

Evidence-Based Differentiation: Quantitative Performance Metrics for Difluorogermane vs. Closest Analogs


Ionization Energy: Differentiating Gas-Phase Reactivity Among Germanium Hydride-Fluorides

Difluorogermane exhibits a vertical ionization energy of 13.0 ± 0.1 eV as determined by photoelectron spectroscopy [1]. This value is intermediate between that of germane (GeH₄) and germanium tetrafluoride (GeF₄), reflecting the electronic influence of fluorine substitution on the germanium center. The measured ionization potential provides a quantitative measure of the compound's relative stability and reactivity in plasma-enhanced CVD environments.

Semiconductor precursor Gas-phase chemistry Ionization potential

Physical State and Volatility: Solid Precursor vs. Gaseous Analogs for Semiconductor Processing

At standard ambient temperature and pressure (SATP), difluorogermane exists as a white solid with a melting point of 110 °C [1], contrasting sharply with the gaseous nature of both germane (GeH₄, boiling point -88 °C) [2] and germanium tetrafluoride (GeF₄, sublimation at -36.5 °C) [3]. This solid state at room temperature fundamentally alters precursor handling, storage, and delivery system design.

Chemical vapor deposition Precursor delivery Volatility

Patent-Validated Inclusion in Plasma CVD for Silicon-Germanium Alloy Films

A Japanese patent (JP 2008-124408) explicitly lists difluorogermane (GeF₂) as one of several germanium halide gases (alongside GeF₄ and GeCl₄) for use in plasma CVD processes to deposit crystalline silicon thin films [1]. This demonstrates that the compound is not merely a chemical curiosity but has been considered for industrial semiconductor manufacturing, where its specific reactivity profile offers advantages over carbon-containing organometallic precursors.

Thin-film transistor Plasma CVD Silicon-germanium

Computational Prediction of Dipole Moment: Polarity Compared to Symmetric Analogs

Ab initio calculations at the MP2/6-311G(2d,p) level have been performed for the GeH(4-n)Fₙ (n=0-3) series, including difluorogermane [1]. While experimental dipole moment data are sparse, the NIST-computed electronic structure for GeH₂F₂ yields a dipole moment of 2.3757 Debye [2]. This is significantly larger than the zero dipole moment of the highly symmetric GeH₄ and GeF₄ molecules, due to the reduced symmetry (C₂ᵥ) of GeH₂F₂.

Computational chemistry Molecular polarity Precursor design

Procurement-Driven Application Scenarios for Difluorogermane in Advanced Materials R&D


Plasma-Enhanced CVD of Crystalline Silicon-Germanium Alloy Thin Films

As validated by patent JP 2008-124408, difluorogermane can be used as a germanium source gas in plasma CVD processes to deposit crystalline silicon thin films at low substrate temperatures [1]. Its solid state at room temperature simplifies precursor handling, while its ionization energy of 13.0 eV [2] suggests moderate plasma activation requirements. This makes it a candidate for developing SiGe alloy films for thin-film transistors and photovoltaic applications where carbon contamination from organometallic precursors must be avoided.

Atomic Layer Deposition (ALD) of Germanium-Containing High-k Dielectrics

The combination of fluorine and hydrogen ligands in GeH₂F₂ may enable self-limiting surface chemistry in ALD processes. The computed dipole moment of 2.3757 Debye [3] implies stronger physisorption on oxide surfaces compared to non-polar GeH₄, potentially enhancing nucleation density and film uniformity at low cycle numbers. Research groups developing germanium-based high-k dielectrics or Ge-channel transistors can leverage this property to explore new ALD process windows.

Synthesis of Functionalized Germanium Heterocycles and Organogermanium Compounds

Difluorogermane serves as a starting material for the preparation of hexacoordinated germanium complexes, such as the (O→Ge) chelated bis-(2-oxo-1-hexahydroazepinylmethyl)difluorogermane characterized by X-ray diffraction [4]. These derivatives are of interest in main-group coordination chemistry and as potential pharmacophores. The solid-state nature of GeH₂F₂ facilitates stoichiometric control in synthetic procedures compared to handling gaseous germanium halides.

Exploratory Studies on Fluorine-Assisted Germanium Epitaxy

For research teams investigating low-temperature germanium epitaxy on silicon, the presence of fluorine in the precursor can provide an in-situ etching mechanism to reduce surface roughness and improve crystalline quality. The estimated thermal stability (higher ionization energy than GeH₄) [2] suggests that GeH₂F₂ may suppress gas-phase nucleation, a common issue with germane at elevated temperatures. This makes it a compelling candidate for developing advanced Ge-on-Si virtual substrates for next-generation CMOS and photonic devices.

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